molecular formula C17H35NO2 B12570676 4-(Dodecyloxy)-N-methylbutanamide CAS No. 587838-33-3

4-(Dodecyloxy)-N-methylbutanamide

Cat. No.: B12570676
CAS No.: 587838-33-3
M. Wt: 285.5 g/mol
InChI Key: GHSLOJKSQYZVAO-UHFFFAOYSA-N
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Description

4-(Dodecyloxy)-N-methylbutanamide is an organic compound characterized by a long dodecyloxy chain attached to a butanamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dodecyloxy)-N-methylbutanamide typically involves the reaction of dodecanol with butanoyl chloride in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.

    Catalyst: Base catalysts such as triethylamine or pyridine.

    Temperature: Reactions are generally carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Dodecyloxy)-N-methylbutanamide undergoes several types of chemical reactions, including:

    Oxidation: The dodecyloxy chain can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of dodecanoic acid.

    Reduction: Formation of N-methylbutylamine.

    Substitution: Formation of various substituted amides depending on the reagents used.

Scientific Research Applications

4-(Dodecyloxy)-N-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.

    Biology: Investigated for its potential as a drug delivery agent, particularly in targeting hydrophobic drugs.

    Medicine: Explored for its antimicrobial properties and potential use in topical formulations.

    Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.

Mechanism of Action

The mechanism of action of 4-(Dodecyloxy)-N-methylbutanamide involves its interaction with lipid membranes due to its amphiphilic structure. This interaction can disrupt membrane integrity, leading to antimicrobial effects. The compound may also facilitate the transport of hydrophobic molecules across biological membranes, enhancing drug delivery.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dodecyloxy)butanoic acid
  • N-methylbutanamide
  • Dodecanamide

Uniqueness

4-(Dodecyloxy)-N-methylbutanamide is unique due to its combination of a long hydrophobic dodecyloxy chain and a polar amide group. This dual functionality allows it to act as an effective surfactant and emulsifying agent, distinguishing it from simpler amides or fatty acids.

Properties

CAS No.

587838-33-3

Molecular Formula

C17H35NO2

Molecular Weight

285.5 g/mol

IUPAC Name

4-dodecoxy-N-methylbutanamide

InChI

InChI=1S/C17H35NO2/c1-3-4-5-6-7-8-9-10-11-12-15-20-16-13-14-17(19)18-2/h3-16H2,1-2H3,(H,18,19)

InChI Key

GHSLOJKSQYZVAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCCC(=O)NC

Origin of Product

United States

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